

Anisoin (C₁₆H₁₆O₄): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anisoin

Cat. No.: B085897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisoin, with the molecular formula C₁₆H₁₆O₄, is an aromatic organic compound with a molecular weight of approximately 272.30 g/mol. [1][2] Also known by its systematic name, 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, and synonyms such as 4,4'-dimethoxybenzoin and **p-anisoin**, this compound serves as a valuable building block in organic synthesis and possesses applications in analytical chemistry and polymer science. [1] This technical guide provides an in-depth overview of **Anisoin**, including its physicochemical properties, detailed experimental protocols for its synthesis and analytical applications, and a discussion of its current known uses. The guide also highlights the current gap in knowledge regarding its biological activity and role in signaling pathways, presenting an opportunity for future research.

Core Molecular and Physicochemical Properties

Anisoin is a white to light yellow crystalline powder. [3] Its core properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	272.30 g/mol	[1] [2]
CAS Number	119-52-8	[1]
Melting Point	111-112 °C	[1]
Appearance	White to cream to yellow crystals or powder	[3]
Solubility	Soluble in ethanol and acetone; sparingly soluble in water.	[6]
Storage Temperature	2-30°C	[1]

Experimental Protocols

This section details established experimental procedures involving **Anisoin**, providing a practical resource for laboratory work.

Asymmetric Synthesis of p-Anisoin via Benzoin Condensation

A highly enantioselective synthesis of p-**anisoin** can be achieved through the benzoin condensation of p-anisaldehyde. This method utilizes an achiral N-heterocyclic carbene (NHC) catalyst, such as Vitamin B1, and employs Viedma ripening for deracemization under basic conditions.

Materials:

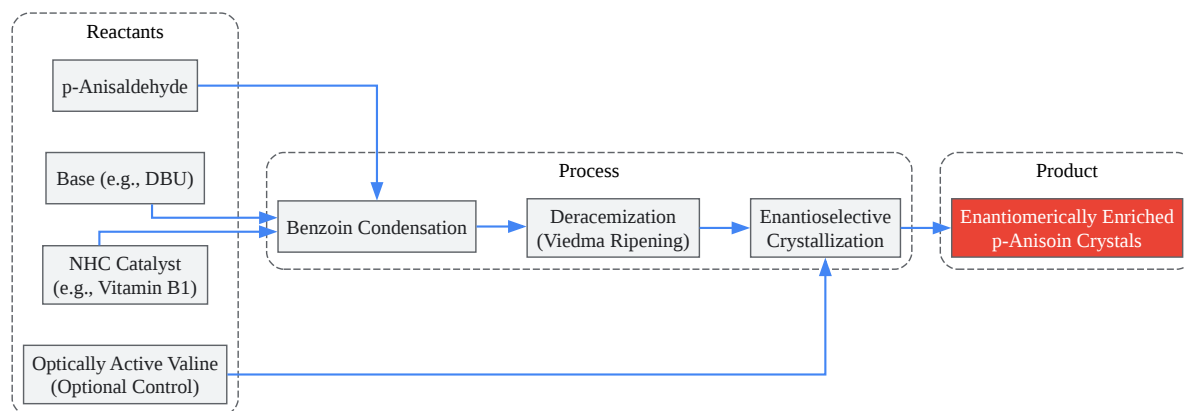
- p-Anisaldehyde
- N-heterocyclic carbene (NHC) catalyst (e.g., Vitamin B1)
- Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

- Solvent (e.g., ethanol)
- Optically active valine (for controlling handedness)

Procedure:

- Dissolve p-anisaldehyde in the chosen solvent in a reaction vessel.
- Add the achiral NHC catalyst and the base to the solution.
- For controlling the enantioselective crystallization, a catalytic amount of optically active valine can be introduced.
- Stir the reaction mixture at a controlled temperature. The p-**aniso**in product will crystallize out of the solution as a conglomerate.
- The deracemization of the racemic p-**aniso**in is performed efficiently via Viedma ripening under basic conditions.
- The enantiomerically enriched p-**aniso**in crystals can be collected by filtration.

This process is based on the principle of dynamic kinetic resolution, where the crystallization of one enantiomer drives the equilibrium in the solution towards that form.



[Click to download full resolution via product page](#)

Asymmetric Synthesis of p-Anisoine Workflow

Derivatization of Guanidino Compounds for LC Analysis

Anisoine is an effective pre-chromatographic derivatization reagent for the analysis of guanidino compounds using liquid chromatography (LC). The reaction creates a fluorescent adduct that can be easily detected.

Materials:

- **Anisoine** solution
- Sample containing guanidino compounds (e.g., arginine, creatine)
- Heating block or water bath
- LC system with a fluorescence detector

Procedure:

- Mix the sample containing the guanidino compound with the **Anisoin** reagent solution.
- Heat the mixture at 100°C for 5 minutes to facilitate the derivatization reaction.
- After cooling, the resulting adducts can be directly analyzed by reversed-phase LC.
- Detection is performed using a fluorescence detector with an excitation wavelength (λ_{ex}) of 325 nm and an emission wavelength (λ_{em}) of 435 nm.

This method allows for the sensitive quantification of various guanidino compounds in biological and pharmaceutical samples, with quantitation limits reported to be in the femtomole range for most analytes.[\[4\]](#)

Applications in Research and Development

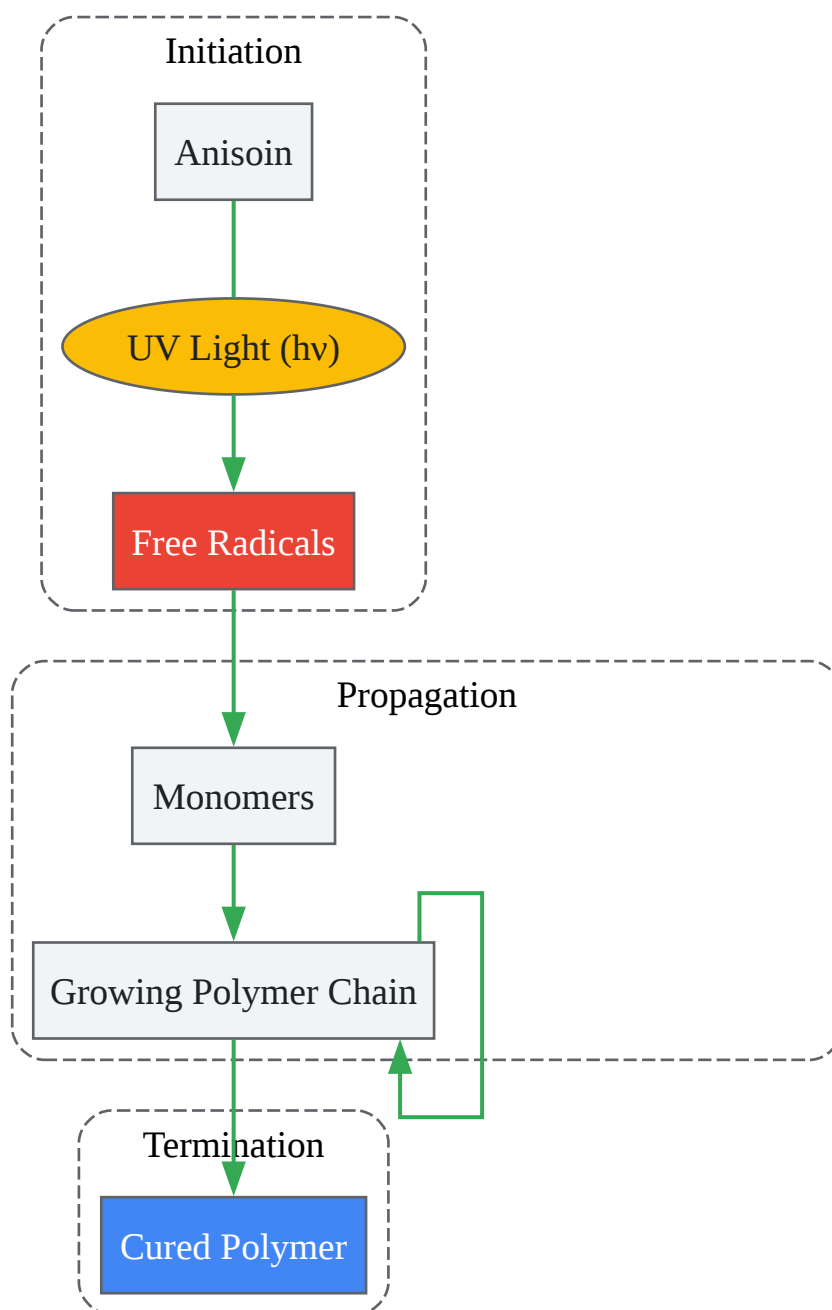
Anisoin's chemical properties make it a versatile tool in several scientific domains.

Analytical Chemistry

As detailed in the experimental protocol, **Anisoin**'s primary application in analytical chemistry is as a derivatizing agent for the sensitive detection of guanidino compounds by LC. This is particularly valuable in clinical chemistry and pharmaceutical analysis for quantifying biomarkers or active ingredients.

Polymer Chemistry

Anisoin is widely used as a photoinitiator in free-radical polymerization reactions.[\[6\]](#) Similar to other benzoin-type initiators, upon exposure to UV radiation, **Anisoin** undergoes unimolecular bond cleavage (a Norrish Type I reaction) to generate free radicals, which then initiate the polymerization of monomers. This property is leveraged in the formulation of UV-curable inks, wood coatings, paper coatings, and other surface treatments.[\[6\]](#)



[Click to download full resolution via product page](#)

Anisoin as a Photoinitiator Workflow

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant lack of data on the biological activity of **Anisoin**. There are no readily available studies on its cytotoxicity, antimicrobial, or anticancer properties. Consequently, its potential effects on biological systems and its involvement in any signaling pathways remain uninvestigated. This presents a clear opportunity for researchers in drug discovery and toxicology to explore the bioactivity of **Anisoin** and its derivatives. It is important to distinguish **Anisoin** from Anisindione, a structurally different compound with known anticoagulant properties.

Conclusion

Anisoin (C₁₆H₁₆O₄) is a well-characterized compound with established utility in synthetic, analytical, and polymer chemistry. The experimental protocols for its synthesis and application as a derivatizing agent are robust and reproducible. However, its biological profile remains largely unexplored. For drug development professionals and researchers, **Anisoin** represents a scaffold with potential for further investigation and functionalization to explore novel therapeutic applications. The lack of biological data underscores the need for future studies to determine its safety profile and potential pharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Anisoin for synthesis | 119-52-8 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ANISOIN | 119-52-8 [chemicalbook.com]
- 6. 119-52-8 CAS MSDS (ANISOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]

- To cite this document: BenchChem. [Anisoin (C₁₆H₁₆O₄): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085897#anisoin-molecular-weight-and-formula-c16h16o4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com